
3-(Benzyloxy)-2,5-dibromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2,5-dibromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the third position and two bromine atoms at the second and fifth positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,5-dibromopyridine typically involves the bromination of a pyridine derivative followed by the introduction of the benzyloxy group. One common method starts with the bromination of 3-hydroxypyridine to obtain 3,5-dibromo-2-hydroxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzyloxy)-2,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce benzyloxy-substituted aldehydes or acids.
- Reduction reactions result in debrominated or reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Benzyloxy)-2,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can act as a ligand in the formation of metal complexes that are investigated for their biological activity .
Medicine: The compound is explored for its potential therapeutic properties. Derivatives of this compound are being studied for their antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2,5-dibromopyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
DNA/RNA: The compound can intercalate into nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
3-(Benzyloxy)-2-bromopyridine: Lacks one bromine atom compared to 3-(Benzyloxy)-2,5-dibromopyridine.
3-(Benzyloxy)-4-bromopyridine: Bromine atom is at the fourth position instead of the fifth.
3-(Benzyloxy)-2,6-dibromopyridine: Bromine atoms are at the second and sixth positions.
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This positioning allows for selective substitution reactions and specific binding interactions, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1206968-85-5 |
|---|---|
Molekularformel |
C12H9Br2NO |
Molekulargewicht |
343.01 g/mol |
IUPAC-Name |
2,5-dibromo-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
ZSTILALEIHHAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


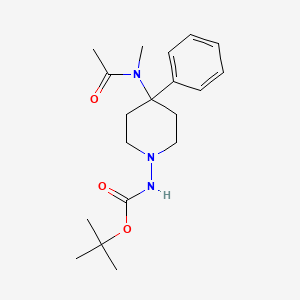

![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
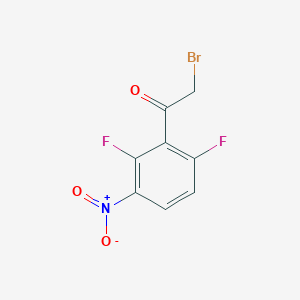

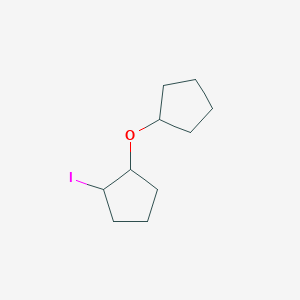


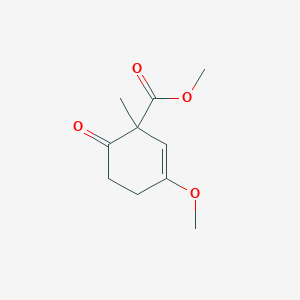
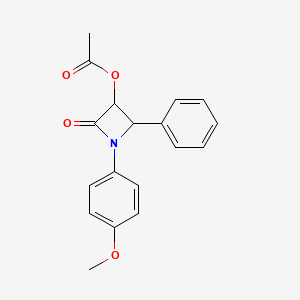
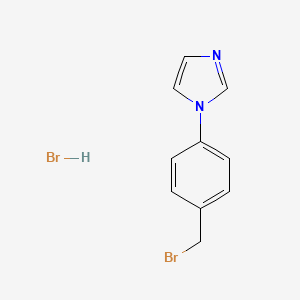

![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)

